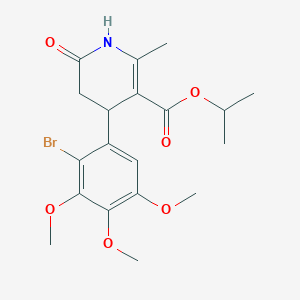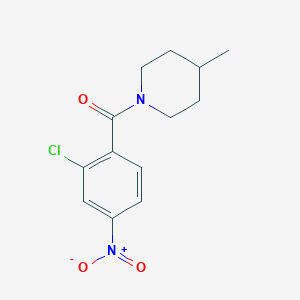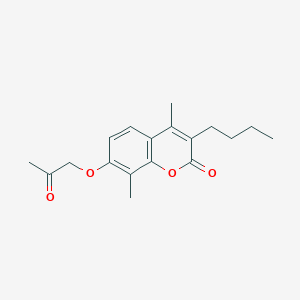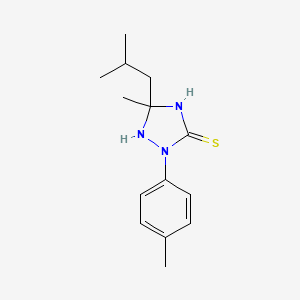![molecular formula C18H20N6O2 B11522603 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11522603.png)
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzaldehyde moiety substituted with benzyloxy and methoxy groups, linked to a triazole ring via a hydrazone linkage.
Preparation Methods
The synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 4-(benzyloxy)-3-methoxybenzaldehyde, can be synthesized through the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The benzaldehyde derivative is then reacted with 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazine under acidic conditions to form the hydrazone linkage. This step typically requires a solvent like ethanol and a catalyst such as acetic acid.
Chemical Reactions Analysis
4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage and triazole ring are key features that enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar compounds to 4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone include:
4-(benzyloxy)-3-methoxybenzaldehyde hydrazone: Lacks the triazole ring, making it less versatile in biological applications.
4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone: Similar structure but without the methyl group on the triazole ring, which may affect its binding affinity and reactivity.
4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride: A salt form that may have different solubility and stability properties.
The uniqueness of 4-(benzyloxy)-3-methoxybenzaldehyde 1-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C18H20N6O2/c1-13-21-23-18(24(13)19)22-20-11-15-8-9-16(17(10-15)25-2)26-12-14-6-4-3-5-7-14/h3-11H,12,19H2,1-2H3,(H,22,23)/b20-11+ |
InChI Key |
RAWPRIWEDQHBHL-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11522524.png)

![(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11522531.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11522561.png)



![3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11522584.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11522587.png)

![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11522602.png)
